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Compound of Interest

Compound Name:
4-chloro-3-methylphenyl 2-

nitrobenzoate

Cat. No.: B4780569 Get Quote

Executive Summary
4-Chloro-3-methylphenyl 2-nitrobenzoate is an aromatic ester synthesized through the

condensation of 4-chloro-3-methylphenol (p-chlorocresol) and 2-nitrobenzoic acid (activated as

the acid chloride).

This molecule represents a classic example of "steric locking" in organic design. The ortho-nitro

group on the benzoate ring creates significant torsional strain, forcing the carbonyl system out

of coplanarity with the benzene ring. Simultaneously, the phenolic moiety contributes a

hydrophobic, electron-withdrawing core (Cl) flanked by a steric bulk (Me).

Key Applications:

Qualitative Analysis: Crystalline derivative for the identification of p-chlorocresol.

Medicinal Chemistry: Pro-drug scaffold investigation (hydrolysis releases the antiseptic

chlorocresol).

Agrochemicals: Structural analog to diphenyl ether herbicides (e.g., Bifenox).
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Molecular Connectivity
The molecule consists of two substituted phenyl rings linked by a central ester (

) bridge.

Ring A (Benzoate Moiety): A phenyl ring substituted at the ortho (2-) position with a nitro (

) group.

Ring B (Phenolic Moiety): A phenyl ring substituted at the meta (3-) position with a methyl

group and the para (4-) position with a chlorine atom.

Conformational Analysis & Steric Effects
The structural integrity of this molecule is defined by two critical steric interactions:

The Ortho-Nitro Effect (Ring A): The nitro group at position 2 is bulky. To minimize steric

repulsion with the carbonyl oxygen of the ester, the carboxylate group rotates out of the

plane of Ring A. This deconjugation isolates the

-system of the benzene ring from the carbonyl, increasing the electrophilicity of the carbonyl
carbon (making it more susceptible to hydrolysis than the para-isomer).

Phenolic Substitution (Ring B): The 3-methyl group is meta to the ester oxygen. While less

sterically demanding than an ortho substituent, it creates a localized hydrophobic pocket.

The 4-chloro group provides electronic stabilization via induction (

effect) while donating electron density back into the ring via resonance (

effect).

Predicted Molecular Geometry
Bond Angle (Ester C-O-C): ~116–118° (Typical for aromatic esters).

Torsion Angle (Nitro-Carbonyl): ~40–60° deviation from planarity due to the ortho-nitro group.

Dipole Moment: High, driven by the nitro group and the ester functionality.
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Visualization: Structural Logic & Synthesis
The following diagram illustrates the retrosynthetic disconnection and the steric forces

governing the molecule's final 3D conformation.
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Caption: Reaction pathway showing the convergence of the phenolic nucleophile and acid

chloride electrophile, highlighting the steric factors in the final product.

Synthesis Protocol
Objective: Synthesis of 4-chloro-3-methylphenyl 2-nitrobenzoate via Schotten-Baumann

esterification.

Reagents & Materials
Reagent Role Equiv. Notes

4-Chloro-3-

methylphenol
Substrate 1.0

"Chlorocresol"; MP:

64–66°C.

2-Nitrobenzoyl

chloride
Reagent 1.1

Kinetic acylating

agent.

Pyridine Solvent/Base 2.0

Acts as HCl

scavenger and

catalyst.

Dichloromethane

(DCM)
Solvent - Anhydrous.
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Step-by-Step Methodology
Preparation: In a dry 100 mL round-bottom flask, dissolve 1.42 g (10 mmol) of 4-chloro-3-

methylphenol in 20 mL of anhydrous DCM.

Activation: Add 1.6 mL (20 mmol) of pyridine. Cool the solution to 0°C using an ice bath.

Addition: Dropwise, add a solution of 2.04 g (11 mmol) of 2-nitrobenzoyl chloride dissolved in

10 mL DCM. Caution: Exothermic reaction.

Reflux: Allow the mixture to warm to room temperature, then reflux gently for 2 hours to

ensure completion (monitor by TLC, Mobile Phase: 20% EtOAc/Hexane).

Work-up:

Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess pyridine.

Wash with 5% NaHCO₃ (2 x 20 mL) to remove unreacted acid.

Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

Expected Yield: 75–85%.

Appearance: Off-white to pale yellow crystalline needles.

Characterization Profile (Validation)
To validate the structure, compare experimental data against these predicted spectroscopic

parameters.

Proton NMR ( -NMR, 400 MHz, )
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Shift (

ppm)
Multiplicity Integration Assignment

8.05 – 7.95 Multiplet 1H

H-3 of Benzoate

(Ortho to

)

7.80 – 7.60 Multiplet 3H
Remaining Benzoate

protons

7.35
Doublet (

Hz)
1H

H-5 of Phenol (Ortho

to Cl)

7.05
Doublet (

Hz)
1H

H-2 of Phenol (Ortho

to Me/Ester)

6.95
dd (

Hz)
1H H-6 of Phenol

2.38 Singlet 3H
Methyl group (

)

Infrared Spectroscopy (FT-IR)
Ester: 1745–1755 cm⁻¹ (Shifted higher due to electron-withdrawing nitro group).

Asymmetric: ~1535 cm⁻¹.

Symmetric: ~1350 cm⁻¹.

: ~1090 cm⁻¹.

Mass Spectrometry (EI-MS)
Molecular Ion (

): 291.03 (Calculated for
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).

Base Peak: Often

150 (2-nitrobenzoyl cation) due to cleavage at the ester bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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